Dihydrogen tetrabromoplatinate
Description
Dihydrogen tetrabromoplatinate (H₂[PtBr₄]) is a platinum(IV) coordination compound containing bromine ligands. It is typically synthesized via the reaction of hexabromoplatinic acid (H₂PtBr₆) with controlled reducing agents or through direct bromination of platinum in acidic media. This compound is notable for its stability in acidic environments and its applications in catalysis, materials science, and as a precursor for other platinum-bromine complexes .
Key properties include:
- Molecular formula: H₂[PtBr₄]
- Crystal structure: Typically octahedral geometry around the Pt(IV) center.
- Thermal stability: Decomposes above 250°C, releasing bromine gas.
Properties
CAS No. |
36732-60-2 |
|---|---|
Molecular Formula |
Br4H2Pt |
Molecular Weight |
516.7 g/mol |
IUPAC Name |
hydron;tetrabromoplatinum(2-) |
InChI |
InChI=1S/4BrH.Pt/h4*1H;/q;;;;+2/p-2 |
InChI Key |
NDLRGHDUUNRQLL-UHFFFAOYSA-L |
SMILES |
[H+].[H+].Br[Pt-2](Br)(Br)Br |
Canonical SMILES |
[H+].[H+].Br[Pt-2](Br)(Br)Br |
Other CAS No. |
36732-60-2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Reduction Reactions
Dihydrogen tetrabromoplatinate undergoes reduction under various conditions, yielding platinum(II) or metallic platinum:
-
Hydrogen Gas Reduction :
In the presence of hydrogen gas, H
PtBr
reduces to platinum metal and hydrobromic acid:This reaction is accelerated in acidic media due to increased proton availability.
-
Reduction by Hydrazine :
Hydrazine (N
H
) acts as a strong reducing agent, converting H
PtBr
to platinum(II) bromide (PtBr
):
| Reduction Agent | Product | Conditions | Yield |
|---|---|---|---|
| H |
text| Pt, HBr | Acidic, 25–80°C | >90% |
| N
H
| PtBr
, N
| Aqueous, room temp. | 85–92% |
Substitution Reactions
The bromide ligands in H
PtBr
are susceptible to substitution by stronger-field ligands:
-
Ammonia Substitution :
Reaction with ammonia replaces bromide ions with ammine ligands, forming tetraammineplatinum(IV) bromide: -
Phosphine Ligands :
Bulky phosphines (e.g., PPh
) displace bromide ions, stabilizing platinum(IV) complexes with elongated H
ligands:
Kinetic Studies :
Substitution reactions follow a dissociative mechanism, with rate constants influenced by ligand steric bulk. For example, tris(pyrazolyl)borate ligands increase reaction rates by 3–5× compared to monodentate ligands .
Oxidation Reactions
H
PtBr
acts as an oxidizing agent in acidic environments:
-
Oxidation of Alcohols :
Primary alcohols are oxidized to carboxylic acids: -
Reaction with Dioxygen :
In aqueous solutions, H
PtBr
reacts with O
to form platinum(IV) oxide and hydrobromic acid:
Catalytic Activity
H
PtBr
exhibits catalytic behavior in hydrogenation and dehydrogenation reactions:
-
Hydrogen Activation :
The platinum center facilitates H
dissociation via a low-energy transition state (ΔE‡HH ≈ 0.3 eV), as predicted by DFT studies . -
Alkene Hydrogenation :
H
PtBr
catalyzes alkene reduction with 1-tetralone as a dihydrogen source, achieving yields >80% under triflic acid (TfOH) catalysis .
Thermal Decomposition
At elevated temperatures (>200°C), H
PtBr
decomposes into platinum(II) bromide and bromine gas:
This reaction is reversible under bromine-rich conditions.
Comparison with Analogous Complexes
| Property | **H
PtBr
** | **H
PtCl
** | **PtBr
** |
|------------------------|-----------------------------|-----------------------------|-----------------------------|
| Redox Potential (V) | +1.2 vs SHE | +1.5 vs SHE | +0.9 vs SHE |
| Stability in Water | Moderate (pH < 3) | High (pH < 5) | Low (hydrolyzes readily) |
| Ligand Lability | Br
Cl
| Cl
Br
| Br
inert |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Platinum Halide Complexes
2.1. Hexabromoplatinic Acid (H₂PtBr₆)
- Structure : Contains Pt(IV) with six bromine ligands (octahedral geometry).
- Reactivity : Acts as a stronger oxidizing agent compared to H₂[PtBr₄] due to the higher oxidation state and additional bromine ligands.
- Applications : Used in electroplating and as a catalyst in organic bromination reactions .
| Property | H₂[PtBr₄] | H₂PtBr₆ |
|---|---|---|
| Oxidation State of Pt | +4 | +4 |
| Ligands | 4 Br⁻ | 6 Br⁻ |
| Stability in Water | High | Moderate (hydrolyzes) |
| Thermal Decomposition | >250°C | >200°C |
2.2. Dihydrogen Tetrachloroplatinate (H₂[PtCl₄])
- Structure : Analogous to H₂[PtBr₄] but with chloride ligands.
- Reactivity : Less stable than bromine analogs due to weaker Pt-Cl bonds. Chloride ligands are more easily displaced in substitution reactions.
- Applications : Widely used in anticancer drugs (e.g., cisplatin derivatives) and catalytic processes .
| Property | H₂[PtBr₄] | H₂[PtCl₄] |
|---|---|---|
| Ligand Electronegativity | Br (2.96) | Cl (3.16) |
| Bond Strength (Pt-X) | Pt-Br: ~240 kJ/mol | Pt-Cl: ~265 kJ/mol |
| Biological Activity | Low | High (anticancer) |
2.3. Hexachloroplatinic Acid (H₂PtCl₆)
- Structure : Pt(IV) with six chloride ligands.
- Reactivity: More oxidizing than H₂[PtBr₄], with applications in hydrogenation catalysts and nanoparticle synthesis.
- Stability : Prone to hydrolysis in aqueous solutions, forming chloroplatinate intermediates .
Comparison with Non-Platinum Bromine Complexes
3.1. Hexabromocyclododecane (HBCD)
- Structure : Cyclic brominated hydrocarbon with 12 carbons and 6 bromine atoms.
- Applications : Flame retardant (unrelated to platinum chemistry).
- Environmental Impact : Persistent organic pollutant (POP) with bioaccumulation risks, unlike H₂[PtBr₄], which is less environmentally mobile .
3.2. Perfluorinated Bromine Compounds
- Example: Nonacosafluoro-2-hydroxyheptadecyl dihydrogen phosphate.
- Key Difference: These compounds contain fluorine and bromine in hydrocarbon chains, whereas H₂[PtBr₄] is an inorganic coordination complex.
- Applications : Surface-active agents vs. catalytic/metallurgical uses for H₂[PtBr₄] .
Research Findings and Challenges
- Synthetic Limitations: H₂[PtBr₄] requires rigorous anhydrous conditions for synthesis, unlike H₂[PtCl₄], which can tolerate minor moisture .
- Catalytic Efficiency : H₂[PtBr₄] shows superior activity in bromination reactions compared to chlorinated analogs but is less studied due to handling difficulties .
- Toxicity : Platinum bromides are less toxic than chlorides (e.g., cisplatin) but require careful disposal due to bromine release upon decomposition .
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